N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
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Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H21ClN4O2S and its molecular weight is 416.92. The purity is usually 95%.
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Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula for the compound is C24H25ClN4O3S with a molecular weight of 485.0 g/mol. The structure includes an imidazole ring, a thiazole moiety, and a furan-2-carboxamide group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈ClN₃OS |
Molecular Weight | 432.99 g/mol |
Purity | 95% |
CAS Number | 1217001-01-8 |
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Similar compounds with imidazole and thiazole structures have demonstrated effectiveness against pathogens such as Candida albicans and Staphylococcus aureus.
Table 1: Antimicrobial Efficacy
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
N-(3-(1H-imidazol-1-yl)propyl)-... | 0.0054 | Candida albicans |
6-Ethylbenzo[d]thiazole derivatives | 0.0025 | Staphylococcus aureus |
Anticancer Properties
The compound has shown anticancer activity in various cell lines. In vitro studies have demonstrated cytotoxic effects on cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). These effects are attributed to the compound's ability to inhibit specific metabolic pathways involved in tumor growth.
Case Study: In Vitro Cytotoxicity
In a study evaluating the cytotoxicity of the compound on HeLa cells:
- IC50 Value : 12 µM after 48 hours of exposure.
- Mechanism: Induction of apoptosis via mitochondrial pathway activation.
Enzyme Inhibition
The compound acts as an inhibitor of key enzymes involved in various metabolic pathways. Notably, it has shown potential as an inhibitor of thromboxane synthetase, which is crucial in platelet aggregation and vasoconstriction.
Table 2: Enzyme Inhibition Data
Enzyme | IC50 (µM) | Reference Compound |
---|---|---|
Thromboxane Synthetase | 0.040 | Dazoxiben |
CK1δ | 0.042 | Compound 5 |
The biological activity of this compound is likely mediated through its structural components, which interact with biological targets via:
- Hydrogen Bonding : Between the imidazole nitrogen and target proteins.
- Hydrophobic Interactions : With aromatic rings enhancing binding affinity.
- Electrostatic Interactions : With charged residues in active sites.
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S.ClH/c1-2-15-6-7-16-18(13-15)27-20(22-16)24(19(25)17-5-3-12-26-17)10-4-9-23-11-8-21-14-23;/h3,5-8,11-14H,2,4,9-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRSPFXKCGWLNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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